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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary industrial synthesis
routes for 2-chloroethanol (also known as ethylene chlorohydrin). The objective is to offer a
clear comparison of these methods based on performance, supported by available
experimental data. This document details the methodologies for key synthesis routes, presents
guantitative data in structured tables, and includes visualizations of the chemical pathways and
experimental workflows.

Overview of Synthesis Routes
Four principal methods for the synthesis of 2-chloroethanol are benchmarked in this guide:

e Hypochlorous Acid Method (Chlorohydrin Process): The traditional and widely used industrial
method involving the reaction of ethylene with hypochlorous acid.

» Ethylene Oxide and Hydrogen Chloride Method: A route that can produce high-purity 2-
chloroethanol through the reaction of ethylene oxide with hydrogen chloride.

» Ethylene Glycol and Hydrochloric Acid Method: A safer, continuous process utilizing ethylene
glycol and hydrochloric acid.

e Ozone Oxidation and Reduction Method: A modern, "green" approach involving the
ozonolysis of 1,4-dichloro-2-butene.
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Comparative Performance Data

The following tables summarize the key performance indicators for each synthesis route based

on reported experimental data.

Table 1: Reaction Conditions and Performance

Ethylene Ozone
) Ethylene N
Hypochlorous Oxide & HCI Oxidation &
Parameter ) Glycol & HCI ]
Acid Method Method (Gas- Reduction
Method
Phase) Method
) ] >90% (overall)[2]
Typical Yield 85-89%[1] >95% (molar) 3l 86.9%
) 90-95% (after >99% (after
Product Purity o >97% o >99%
purification) purification)[2][3]
_ -10°C
Reaction Temp. 35-50°C[1] 130-250°C 110-120°CJ[2][3] )
(ozonolysis)[4]
] Atmospheric to ] ]
Pressure Atmospheric Atmospheric Atmospheric
moderate
None (in-situ
) o ] Ozone /
Catalyst generation of None Adipic Acid[2][3] ]
Reducing Agent
HOCI)
1,2-
dichloroethane, Higher chloro- 1,2- Aldehydes,

Key Byproducts

bis(2-chloroethyl)
ether[1]

products

dichloroethane

carboxylic acids

Table 2: Advantages and Disadvantages
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Synthesis Route

Advantages

Disadvantages

Hypochlorous Acid

Well-established technology,
uses readily available raw

materials.

Produces a dilute aqueous
solution requiring extensive
purification, formation of

chlorinated byproducts.[1]

Ethylene Oxide & HCI

High yield and purity, simpler

downstream processing.

Highly exothermic reaction,
ethylene oxide is toxic and
flammable, requires handling

of corrosive HCI.[2]

Ethylene Glycol & HCI

Safer raw materials compared
to ethylene oxide, allows for a

continuous process, high final
purity.[2][3]

Requires a catalyst, involves a
multi-step purification process
(azeotropic and vacuum
distillation).[2][3]

Ozone Oxidation & Reduction

High product purity, considered
a "green" chemical process

with low pollution.

Requires specialized
ozonolysis equipment, starting
material (1,4-dichloro-2-
butene) is highly toxic and
hazardous.[4][5][6][7]

Experimental Protocols
Hypochlorous Acid Method (Chlorohydrin Process)

This industrial process involves the reaction of ethylene with hypochlorous acid, which is

generated in-situ by introducing chlorine into water.

Reaction: CH2=CH2 + HOC| - HOCH2CH2CI

Protocol Outline:

« Ethylene and chlorine gases are continuously fed into a packed tower reactor containing

water at 35-50°C.[1]

e The feed rates are controlled to maintain a slight excess of ethylene to minimize the

formation of 1,2-dichloroethane.[1]
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e The reaction is faster for the formation of 2-chloroethanol than for the chlorination of
ethylene, leading to the preferential production of the desired product.[1]

e The resulting dilute aqueous solution of 2-chloroethanol (typically 4.5-5.0%) is collected
from the bottom of the reactor.[1]

e The crude product is then subjected to a series of distillation steps, including azeotropic
distillation, to remove water and purify the 2-chloroethanol to 90-95%.

Ethylene Oxide and Hydrogen Chloride Method (Gas-
Phase)

This method involves the gas-phase reaction of ethylene oxide and anhydrous hydrogen
chloride to produce high-purity 2-chloroethanol.

Reaction: C2H40 + HC| - HOCH2CH2CI
Protocol Outline:

o Gaseous ethylene oxide and anhydrous hydrogen chloride are preheated separately to
approximately 50-120°C.

» The preheated gases are then introduced into a reactor where the reaction occurs in the gas
phase at a temperature between 130°C and 250°C.

o The molar ratio of HCI to ethylene oxide is typically maintained in excess to ensure complete
conversion of the ethylene oxide.

e The product stream exiting the reactor is cooled and condensed.

» The condensed liquid, containing 2-chloroethanol and dissolved HCI, is then purified by
distillation to separate the final product from unreacted HCI and any byproducts.

Ethylene Glycol and Hydrochloric Acid Method

This continuous process is presented as a safer alternative to the ethylene oxide route.

Reaction: HOCH2CH20H + HCI --(Adipic Acid)--> HOCH2CHzCI + H20
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Protocol Outline:[2][3]

A reaction kettle is charged with ethylene glycol, 36% hydrochloric acid, water, and adipic
acid as a catalyst.

The mixture is heated to 110-120°C until reflux occurs.

A mixed solution of ethylene glycol, 36% hydrochloric acid, and water is continuously added
dropwise into the reactor.

The 2-chloroethanol and water produced are continuously removed from the reaction
mixture by azeotropic distillation at approximately 97.8°C.

The distillate, a crude agueous solution of about 42% 2-chloroethanol, is collected.

The crude product is then subjected to a two-step purification process: first, azeotropic
distillation with a water-carrying agent like benzene to remove water, followed by vacuum
rectification to obtain 2-chloroethanol with a purity of over 99%.

Ozone Oxidation and Reduction Method

This modern approach utilizes the ozonolysis of 1,4-dichloro-2-butene.
Reaction:

e CICH2CH=CHCH:CI + O3 - Intermediate Ozonide

 Intermediate Ozonide + Reducing Agent - 2 HOCH2CH:Cl
Protocol Outline:

e 1,4-dichloro-2-butene is dissolved in a suitable solvent (e.g., methanol) and cooled to a low
temperature (e.g., -10°C).[4]

o Astream of ozone is bubbled through the solution. The reaction progress is monitored by a
suitable analytical technique, such as gas chromatography, until the starting material is
consumed.
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e Once the ozonolysis is complete, the excess ozone is removed by purging the solution with
an inert gas (e.g., nitrogen).

e Areducing agent is then added to the solution to reduce the intermediate ozonide to 2-
chloroethanol.

e The reaction mixture is then subjected to a workup and purification procedure, typically
involving distillation, to isolate the high-purity 2-chloroethanol.

Visualizations
Synthesis Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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